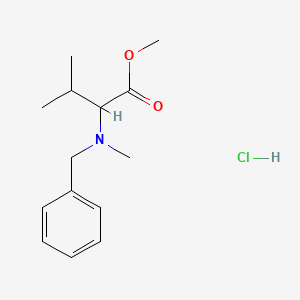Bzl,ME-L-val-ome hcl
CAS No.:
Cat. No.: VC16518714
Molecular Formula: C14H22ClNO2
Molecular Weight: 271.78 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H22ClNO2 |
|---|---|
| Molecular Weight | 271.78 g/mol |
| IUPAC Name | methyl 2-[benzyl(methyl)amino]-3-methylbutanoate;hydrochloride |
| Standard InChI | InChI=1S/C14H21NO2.ClH/c1-11(2)13(14(16)17-4)15(3)10-12-8-6-5-7-9-12;/h5-9,11,13H,10H2,1-4H3;1H |
| Standard InChI Key | GSDDQUTUNQLSSW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)OC)N(C)CC1=CC=CC=C1.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
Bzl,ME-L-val-ome HCl has the molecular formula C₁₄H₂₂ClNO₂ and a molecular weight of 271.78 g/mol . The core structure consists of L-valine modified at the α-amino group with a benzyl substituent and a methyl ester at the carboxyl group. The hydrochloride salt formation increases polarity, making the compound soluble in polar solvents like water and methanol .
The stereochemistry is critical to its biological activity. The L-configuration at the α-carbon ensures compatibility with eukaryotic enzymatic systems, distinguishing it from D-isomers like Bzl-D-val-ome HCl (PubChem CID: 51340337), which exhibit different binding profiles . The IUPAC name, methyl (2S)-2-(benzylamino)-3-methylbutanoate hydrochloride, reflects its chiral centers and functional groups .
Spectroscopic and Computational Data
-
SMILES Notation: CC(C)C@@HNCC1=CC=CC=C1.Cl
-
InChI Key: LFUIOAXMANYSCA-GFCCVEGCSA-N .
These identifiers facilitate database searches and computational modeling. The compound’s XLogP3 value of 2.6 indicates moderate lipophilicity, suitable for traversing lipid membranes while retaining water solubility .
Synthesis and Purification Strategies
While detailed synthetic protocols are proprietary, general steps involve:
-
Amino Group Protection: L-valine’s α-amino group is shielded with a benzyl group via nucleophilic substitution.
-
Esterification: The carboxyl group is converted to a methyl ester using methanol under acidic conditions.
-
Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, purified via recrystallization .
Yield optimization focuses on controlling reaction temperature and stoichiometry, with purity verified by HPLC and nuclear magnetic resonance (NMR) .
Applications in Research and Industry
Pharmaceutical Intermediate
Bzl,ME-L-val-ome HCl serves as a building block for peptide-based therapeutics. Its benzyl group enhances membrane permeability, making it valuable for prodrug designs targeting intracellular enzymes . For example, it is used in synthesizing protease inhibitors by incorporating valine’s branched side chain into active sites .
Biotechnology and Enzyme Engineering
The compound is utilized to produce non-canonical amino acids for engineered proteins. Substituting valine with its benzyl-methyl analog alters protein folding kinetics, enabling the creation of thermally stable enzymes for industrial catalysis .
Cosmetic Science
In skincare, Bzl,ME-L-val-ome HCl improves hydration by mimicking natural moisturizing factors. Its ester group hydrolyzes in the epidermis, releasing valine to reinforce the skin barrier .
Neuroscience Research
Comparative Analysis with Structural Analogs
| Compound | Structural Differences | Functional Impact |
|---|---|---|
| Bzl-L-alanine | Shorter side chain (methyl vs. isopropyl) | Reduced steric hindrance; higher enzymatic turnover |
| Bzl-L-leucine | Bulkier isobutyl side chain | Enhanced hydrophobic interactions |
| Methyl L-valine | Lacks benzyl group | Lower lipophilicity; limited membrane uptake |
Bzl,ME-L-val-ome HCl’s hybrid structure optimizes steric bulk and solubility, outperforming analogs in drug delivery applications .
Future Directions
-
Targeted Drug Delivery: Conjugating Bzl,ME-L-val-ome HCl to nanoparticles could enhance tumor-specific uptake.
-
Enzyme Engineering: Exploring its incorporation into extremophilic enzymes for biotechnology.
-
Neuropharmacology: Validating GABAergic activity in animal models to assess therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume